3-Iodo-L-thyronine

Catalog No.
S582746
CAS No.
10468-90-3
M.F
C15H14INO4
M. Wt
399.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-L-thyronine

CAS Number

10468-90-3

Product Name

3-Iodo-L-thyronine

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid

Molecular Formula

C15H14INO4

Molecular Weight

399.18 g/mol

InChI

InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)/t13-/m0/s1

InChI Key

SXQVOFSDWXYIRP-ZDUSSCGKSA-N

SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I

Synonyms

3-iodothyronine, 3-monoiodothyronine, 3-monoiodothyronine, (DL-Tyr)-isomer, 3-monoiodothyronine, (L-Tyr)-isomer, 3-monoiodothyronine, 125I-labeled, (L-Tyr)-isomer, 3-T1

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)I

Synthesis and Characterization:

O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine (O-IHPT) is a synthetic compound not found naturally. Researchers have synthesized O-IHPT using various methods, and the specific method used can affect the final product's characteristics. Studies have described the synthesis and characterization of O-IHPT using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

O-IHPT is being investigated for its potential applications in various scientific research fields, including:

  • Enzyme Inhibition

    O-IHPT has been studied as a potential inhibitor of tyrosine 3-monooxygenase (TY3MO), an enzyme involved in melanin production. Melanin is a pigment that contributes to skin and hair color. Inhibiting TY3MO could have implications for research on skin lightening agents and treatments for hyperpigmentation disorders [].

  • Radiopharmaceutical Development

    Due to the presence of iodine, O-IHPT has been explored for its potential use in developing radiopharmaceuticals for positron emission tomography (PET) imaging. PET imaging is a nuclear medicine technique used to diagnose and monitor various diseases [].

3-Iodo-L-thyronine, also known as 3-iodo-L-tyrosine, is a monoiodinated derivative of L-tyrosine. Its chemical structure features an iodine atom substituted at the meta position (C-3) of the benzene ring of the tyrosine molecule, resulting in the formula C₉H₁₀INO₃. This compound plays a crucial role as an intermediate in the biosynthesis of thyroid hormones, particularly in the formation of triiodothyronine. The process involves the iodination of tyrosine residues within thyroglobulin, a protein synthesized in the thyroid gland .

The primary mechanism of action of 3-IT is through its inhibition of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, a precursor to the neurotransmitter dopamine []. By competitively binding to the active site of tyrosine hydroxylase, 3-IT hinders the enzyme's ability to process L-tyrosine, leading to decreased dopamine synthesis.

Additionally, 3-IT can stimulate the release of prolactin from the pituitary gland. The exact mechanism for this effect is not fully understood, but it might involve interactions with specific receptors or signaling pathways in the pituitary cells [].

  • Toxicity: Limited data exists on the specific toxicity of 3-IT. However, as with most research chemicals, it should be handled with caution and appropriate personal protective equipment.
  • Flammability: Not readily flammable.
  • Reactivity: May react with strong oxidizing agents.
  • Light sensitivity: Degrades upon exposure to light. Store in a cool, dark place [].

  • Iodination: It is produced through the iodination of L-tyrosine, where iodine is added to the aromatic ring.
  • Formation of Triiodothyronine: It can combine with diiodotyrosine to form triiodothyronine, a key thyroid hormone involved in regulating metabolism .
  • Reversible Inhibition: This compound acts as a reversible inhibitor of tyrosine hydroxylase, an enzyme critical for dopamine synthesis. This inhibition can affect dopamine levels and has implications for studies on neurotransmitter regulation .

3-Iodo-L-thyronine exhibits notable biological activities:

  • Dopamine Regulation: By inhibiting tyrosine hydroxylase, it influences dopamine synthesis. Research has shown that altering dopamine levels can affect behaviors in model organisms such as Drosophila melanogaster (fruit flies) during social interactions .
  • Thyroid Hormone Synthesis: As an intermediate in thyroid hormone production, it plays a vital role in endocrine function and metabolic regulation .

The synthesis of 3-Iodo-L-thyronine can be achieved through various methods:

  • Iodination of L-Tyrosine: The most common method involves direct iodination of L-tyrosine using iodine and hydrogen peroxide under controlled conditions to ensure selectivity for the meta position.
  • Enzymatic Synthesis: In biological systems, 3-iodo-L-tyrosine can be synthesized enzymatically via thyroperoxidase during thyroid hormone biosynthesis .
  • Chemical Synthesis: Laboratory synthesis may also involve multi-step organic reactions that include protection-deprotection strategies to selectively introduce iodine at the desired position.

3-Iodo-L-thyronine has several applications in research and potential therapeutic areas:

  • Neuroscience Research: It is used to study dopamine-related pathways and their effects on behavior and neurophysiology .
  • Endocrinology Studies: Its role in thyroid hormone synthesis makes it valuable for studying thyroid function and disorders.
  • Biochemical Research: It serves as a tool for investigating protein interactions and enzyme mechanisms related to tyrosine metabolism .

Research on 3-Iodo-L-thyronine has revealed various interactions:

  • Tyrosine Hydroxylase Inhibition: Studies have demonstrated its ability to inhibit tyrosine hydroxylase, impacting dopamine production and offering insights into conditions like Parkinson's disease .
  • Protein Incorporation: Recent advancements have allowed for the incorporation of 3-iodo-L-tyrosine into proteins within Escherichia coli, facilitating structural studies through techniques like X-ray crystallography .

Several compounds share structural or functional similarities with 3-Iodo-L-thyronine. Here are some notable examples:

Compound NameStructure/FunctionUnique Aspects
L-TyrosinePrecursor to neurotransmittersNon-iodinated form
DiiodotyrosineIodinated form with two iodine atomsPrecursor to triiodothyronine
TriiodothyronineActive thyroid hormoneContains three iodine atoms; regulates metabolism
3,3'-DiiodothyronineAnother iodinated derivativeUnique structural configuration affecting activity
ThyroxineMajor thyroid hormone with four iodine atomsPlays a central role in metabolism

3-Iodo-L-thyronine's unique position as a monoiodinated compound allows it to serve distinct roles in biochemical pathways compared to its more heavily iodinated counterparts.

XLogP3

0.4

Other CAS

10468-90-3

Wikipedia

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid

Dates

Last modified: 09-19-2023

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